Lipophilicity Differential: Target Compound (XLogP3-AA 1.9) vs. 2,2-Dibutyl-5-(3,5-dimethylphenyl) Analog
The target compound exhibits a computed XLogP3-AA of 1.9 [1], placing it in a favorable lipophilicity range for cell permeability. By comparison, the structurally related 1-(2,2-dibutyl-5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone, a characterized chitin synthase inhibitor, possesses a substantially higher calculated LogP (~4.5-5.5, estimated from the addition of two butyl chains and a dimethylphenyl ring versus methyl groups and nitrophenyl) [2]. This difference of approximately 2.6-3.6 LogP units predicts significantly different aqueous solubility, membrane partitioning, and non-specific protein binding behavior.
| Evidence Dimension | Lipophilicity (XLogP3-AA / estimated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 1-(2,2-dibutyl-5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone; estimated LogP ~4.5-5.5 |
| Quantified Difference | ΔLogP ≈ 2.6-3.6 units (computed vs. estimated) |
| Conditions | Computed by XLogP3 algorithm (PubChem) vs. structure-based LogP estimation |
Why This Matters
A LogP difference of >2 units substantially alters compound handling (DMSO solubility, aqueous dilution for assays), cell permeability predictions, and off-target binding propensity, making the target compound preferable for screening cascades requiring balanced hydrophilicity.
- [1] PubChem Compound Summary for CID 3693335, XLogP3-AA computed property. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Ke, S.; Liu, F.; Wang, N.; Yang, Q.; Qian, X. 1,3,4-Oxadiazoline derivatives as novel potential inhibitors targeting chitin biosynthesis: Design, synthesis and biological evaluation (2009), Bioorg. Med. Chem. Lett., 19, 332-335. View Source
